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C.I.Disperse Red 116

Cat. No.: B1172302
CAS No.: 12217-90-2
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Description

Historical Context and Evolution of Disperse Dye Science

The history of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers. In the early 20th century, the development of fibers like cellulose (B213188) acetate (B1210297) presented a challenge for the dyeing industry, as existing water-soluble dyes used for natural fibers such as cotton and wool had no affinity for these new materials. The breakthrough came in the 1920s when chemists discovered that water-insoluble organic colorants could be milled into fine particles and applied as an aqueous colloidal dispersion. nih.gov This new class of dyes was initially termed "acetate dyes."

The landscape of textile chemistry expanded significantly in the 1950s with the emergence of fully synthetic fibers, most notably polyester (B1180765), but also polyamides and acrylics. chemicalbook.com These new substrates required dyes with greater stability to heat and light. In response to the broadening application beyond just acetate, the name "disperse dyes" was officially adopted in 1953. nih.gov This era spurred intensive research, leading to the development of dyes with improved properties, such as resistance to sublimation (a problem during heat-setting and ironing) and gas-fume fading. nih.gov

Contemporary Significance of Disperse Dyes in Advanced Materials and Environmental Systems

Disperse dyes remain the most important class of colorants for polyester, the world's most widely used synthetic fiber, making them indispensable to the modern textile, apparel, and automotive industries. chemsrc.com Their application is crucial for achieving vibrant and durable colors on a vast array of consumer and industrial goods. Contemporary research focuses on enhancing the performance and sustainability of disperse dyes. Innovation is driving the development of high-performance dyes with superior fastness properties and functional characteristics, such as providing UV protection. chemsrc.com Furthermore, new disperse dyes are being engineered for advanced applications like digital inkjet printing on synthetic fabrics, which requires specific stability and particle size characteristics.

The environmental impact of the dyeing process is a major area of modern research. Conventional high-temperature dyeing methods release significant quantities of wastewater containing unused dyes and auxiliary chemicals, which can be difficult to biodegrade. worlddyevariety.com This has prompted a shift towards more sustainable manufacturing and application processes. One of the most promising trends is the use of supercritical carbon dioxide (scCO2) as a dyeing medium instead of water. chemsrc.com This technology eliminates wastewater and allows for the recovery and reuse of unfixed dye, representing a significant step toward a cleaner textile industry.

Structural Classification and Chromophoric Systems within Disperse Dyes

Disperse dyes are non-ionic organic molecules with low water solubility. vulcanchem.com Their effectiveness relies on their ability to be finely dispersed in water and to diffuse into the molecular structure of hydrophobic fibers, where they are held by physical interactions like van der Waals forces. tradingchem.commusechem.com They are broadly classified in two main ways: by their chemical structure and by their application performance.

Structural Classification: The vast majority of disperse dyes belong to two primary chemical groups: azo and anthraquinone (B42736) dyes. tradingchem.com

Azo Dyes: This is the largest group, accounting for over 50% of disperse dyes. Their structure is characterized by one or more azo groups (-N=N-) connecting aromatic or heterocyclic systems. The color of these dyes can be tuned by modifying the electronic nature of the aromatic rings.

Anthraquinone Dyes: This group is based on the 9,10-anthraquinone structure. They are known for producing bright colors, particularly reds, violets, and blues, and often exhibit good light fastness, though they can be less tinctorially strong than azo dyes.

Other Chromophores: Smaller classes include nitro, methine, and quinophthalone dyes, which provide a range of colors, particularly yellows and oranges.

Application Classification: Dyes are also grouped by their dyeing properties, particularly their sublimation fastness and energy requirements.

Low-Energy (E-type): Smaller molecules suitable for dyeing at lower temperatures, offering good leveling but lower sublimation fastness. vulcanchem.com

Medium-Energy (SE-type): A versatile and widely used class with moderate molecular size and balanced properties. vulcanchem.com

High-Energy (S-type): Larger molecules with high sublimation fastness, requiring high temperatures for application, making them ideal for automotive textiles and other demanding end-uses. vulcanchem.com

Properties

CAS No.

12217-90-2

Molecular Formula

Ag2O4W

Origin of Product

United States

The Chemical Compound: C.i. Disperse Red 116

Detailed scientific information and research findings specifically for C.I. Disperse Red 116 are notably scarce in publicly accessible literature. While it is identified in chemical databases and by suppliers, key data such as its precise chemical structure, molecular formula, synthesis pathway, and specific research applications are not well-documented.

Based on its classification, C.I. Disperse Red 116 is an organic colorant designed for dyeing hydrophobic fibers. Its applications would be consistent with those of other disperse red dyes, primarily in the coloration of polyester (B1180765) and its blends. However, without a confirmed chemical structure, it is not possible to assign it to a specific chromophoric class (e.g., azo or anthraquinone) or to predict its specific performance properties.

The available and confirmed identification data for this compound are presented below.

IdentifierValueSource(s)
C.I. Name C.I. Disperse Red 116
CAS Number 12217-90-2

This table contains interactive data. Click on the headers to sort.

Due to the limited availability of public data, further details regarding its physicochemical properties and research findings cannot be provided at this time.

Advancements in the Synthesis and Chemical Tailoring of C.I. Disperse Red 116

An in-depth look at the synthetic routes, functional modifications, and green chemistry approaches for a key anthraquinone (B42736) dye.

C.I. Disperse Red 116 is a synthetically produced organic compound belonging to the anthraquinone class of dyes. These dyes are notable for their robust chemical structures and are widely utilized for coloring synthetic fibers. The specific arrangement of amino and bromine substituents on the anthraquinone core of C.I. Disperse Red 116 is critical to its chemical properties and color characteristics. This article explores advanced synthetic methodologies, functionalization strategies, and the integration of green chemistry principles relevant to this important disperse dye.

Comprehensive Spectroscopic and Advanced Analytical Characterization for Research

Chromatographic Method Development for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like disperse dyes. It allows for the separation of the dye from impurities or from a complex mixture, followed by its detection and structural elucidation based on its mass-to-charge ratio.

In a typical LC-MS analysis of a disperse dye, a reversed-phase column (like a C18) would be used to separate the components of a sample dissolved in a suitable organic solvent. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

The eluting compounds would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap) would detect the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of the compound. Further fragmentation in the mass spectrometer (MS/MS) would yield a characteristic pattern of fragment ions, providing crucial information for structural confirmation.

While this methodology is standard, specific retention times, mass spectra, and fragmentation patterns for C.I. Disperse Red 116 are not documented in the available literature. For comparison, LC-MS methods have been developed for other disperse dyes, such as Disperse Red 1, to screen for their presence in textiles habitablefuture.orgcymitquimica.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components or Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. While most disperse dyes themselves are not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for identifying volatile impurities, unreacted starting materials, or, more commonly, the degradation products resulting from reductive cleavage or environmental breakdown.

For instance, the reductive cleavage of azo dyes can produce potentially hazardous aromatic amines, which are often volatile enough for GC-MS analysis. This type of analysis is critical for environmental monitoring and safety assessment of dyestuffs. The process would involve a chemical reduction of the dye, extraction of the resulting amines, and injection into the GC-MS system. The resulting chromatogram would separate the degradation products, and the mass spectrometer would provide their mass spectra for identification.

Although this is a powerful application, no studies detailing the specific GC-MS analysis of degradation products from C.I. Disperse Red 116 have been found.

Advanced X-ray Diffraction Studies for Crystalline Structure Analysis

Powder XRD is more commonly used to analyze polycrystalline materials. It provides a characteristic diffraction pattern that can serve as a fingerprint for identifying the crystalline form of the compound. It can also be used to assess the degree of crystallinity and identify different polymorphic forms, which can have different physical properties. For example, XRD has been used to study the crystalline properties of other dyes like C.I. Disperse Red 60 worlddyevariety.com.

However, there is no publicly available information regarding the crystal structure or XRD patterns for C.I. Disperse Red 116.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound C.I. Disperse Red 116 that adheres to the specific, detailed outline provided.

The required in-depth data for C.I. Disperse Red 116—including specific sorption isotherms, thermodynamic parameters, diffusion coefficients on polyester (B1180765), and detailed performance evaluations under various dyeing conditions (temperature, pH, pressure, supercritical fluid)—is not present in the public domain or published research.

While extensive research covering these mechanistic and kinetic aspects exists for other disperse dyes, such as C.I. Disperse Red 60 and C.I. Disperse Red 167, the strict instruction to focus solely on C.I. Disperse Red 116 prevents the use of this analogous data. Substituting information from other compounds would be scientifically inaccurate and would violate the core requirements of the request.

Therefore, the generation of a scientifically accurate and detailed article as per the user's instructions cannot be fulfilled at this time due to the absence of specific research findings for C.I. Disperse Red 116.

Mechanistic Studies of Dye Substrate Interactions in Material Applications

Photophysical and Photochemical Behavior on Material Surfaces

The interaction of C.I. Disperse Red 116 with light is fundamental to its performance as a dye, influencing its color, longevity, and its effect on the substrate it colors. This section explores the key photophysical and photochemical processes that occur when this dye is exposed to light on a material surface.

Research on Photostability and Light Fastness Mechanisms

The photostability, or light fastness, of a dye is a critical measure of its resistance to fading upon exposure to light. C.I. Disperse Red 116, a monoazo dye, is primarily used for coloring synthetic fibers like polyester (B1180765). worlddyevariety.comroadmaptozero.com Its light fastness is attributed to the inherent stability of its molecular structure and its interaction with the fiber matrix.

Research into azo disperse dyes indicates that their fastness properties are influenced by their molecular weight, the presence of specific functional groups, and their physical state within the fiber. tubitak.gov.trsci-hub.se For instance, polymeric dyes often exhibit higher light fastness than their monomeric counterparts due to larger molecular size and stronger intermolecular forces. tubitak.gov.tr The introduction of certain groups, like urethane, can also enhance the fastness properties of disperse dyes on polyamide fibers. sci-hub.se

The photodegradation of azo dyes, which leads to color fading, can be accelerated by oxidative processes involving singlet oxygen or other reactive oxygen species. scbt.com The stability of the dye is therefore dependent on its ability to withstand these photochemical reactions. For fabrics, particularly those for automotive interiors, achieving high light fastness is crucial, often requiring specific dye combinations. google.com

The light fastness of Solvent Red 116, which shares the same azo chromophore structure as Disperse Red 116, is rated as moderate to good. worlddyevariety.com The specific fastness properties are detailed in the table below.

Fastness Properties of Solvent Red 116
PropertyRating
Light Fastness (ISO)4-5
Heat ResistanceStable
Water FastnessStable
Sodium Carbonate (5%) FastnessStable
Hydrochloric Acid (5%) FastnessStable

Investigation of Photoisomerization Processes (e.g., cis-trans isomerization of azo chromophores)

A defining characteristic of azo dyes, including C.I. Disperse Red 116, is their ability to undergo reversible photoisomerization. tubitak.gov.trmdpi.com This process involves the conversion of the dye molecule between two geometric isomers: the more stable, linear trans (E) isomer and the less stable, bent cis (Z) isomer. preprints.org

The isomerization is typically initiated by the absorption of light, often in the UV or visible spectrum, which excites the molecule from its ground state. preprints.org This excitation can lead to a rotation around the central nitrogen-nitrogen double bond (-N=N-), changing the spatial arrangement of the aromatic rings attached to it. The trans-to-cis conversion results in a significant change in the molecule's geometry. mdpi.com The reverse process, from cis back to the more stable trans form, can occur thermally in the dark or be accelerated by irradiation with light of a different, typically longer, wavelength. preprints.org

This photochromic behavior is fundamental to the application of some azo dyes in technologies like optical data storage. sapub.org The efficiency and kinetics of the isomerization are influenced by the dye's molecular structure and its environment. For push-pull azobenzenes, which have electron-donating and electron-withdrawing groups at opposite ends of the molecule, the electronic transitions are well-studied. Disperse Red 1, a structurally similar dye, is a classic example of a push-pull azo compound. nih.gov While the general principles of photoisomerization are well-established for the azo class, specific experimental studies detailing the quantum yields and kinetics for C.I. Disperse Red 116 on fabric surfaces are not extensively documented in publicly available research.

Mechanisms of UV Protection in Dyed Fabrics

Textiles can provide significant protection against harmful ultraviolet (UV) radiation from the sun. The degree of protection, quantified by the Ultraviolet Protection Factor (UPF), is heavily influenced by the fabric's composition, construction, and, crucially, the dye used. researchgate.netthaiscience.info

Dyes contribute to UV protection primarily by absorbing UV radiation. sci-hub.se The chromophoric system of the dye molecule absorbs photons in the UV range (280-400 nm), preventing them from passing through the fabric and reaching the skin. uad.ac.idresearchgate.net Azo dyes, with their extended conjugated systems, are effective UV absorbers. researchgate.netresearchgate.net The absorbed energy is then dissipated, typically as heat, without damaging the dye molecule or the fiber, provided the dye has good photostability.

Environmental Fate and Remediation Technologies

Degradation Pathways and Transformation Products in Aquatic Environments

The breakdown of C.I. Disperse Red 116 in water can occur through various mechanisms, including photodegradation, biodegradation, and chemical oxidation/reduction. These processes transform the parent dye molecule into various smaller compounds.

Photodegradation involves the breakdown of dye molecules by light, often enhanced by a photocatalyst. Studies have shown that photocatalysis is an effective method for degrading disperse dyes.

For instance, the photocatalytic degradation of a similar dye, Coralene Dark Red 2B (Disperse Red 167), was effectively achieved using a CeFeO3 photocatalyst. The process was optimized at a pH of 8 and a dye concentration of 3.0 ×10-5 M, following first-order kinetics. scholarsresearchlibrary.com The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which attack and break down the dye molecule. scholarsresearchlibrary.com Similarly, TiO2 is a commonly used photocatalyst that, under UV irradiation, generates electron-hole pairs. These react with water and oxygen to produce reactive oxygen species like •OH and superoxide (B77818) radicals (O2•−), which are responsible for the degradation of azo dyes. sci-hub.senih.gov The efficiency of TiO2-assisted photocatalysis can be influenced by factors such as catalyst concentration, pH, and the presence of oxidizing agents like hydrogen peroxide (H2O2). nih.gov Research on various reactive and disperse dyes has demonstrated that increasing the catalyst amount generally enhances degradation, and the process is often favored in acidic conditions. nih.govbibliotekanauki.pl

Table 1: Optimized Conditions for Photodegradation of Disperse Dyes

ParameterCoralene Dark Red 2B (Disperse Red 167)
Photocatalyst CeFeO3
Optimal pH 8 scholarsresearchlibrary.com
Optimal Dye Concentration 3.0 × 10⁻⁵ M scholarsresearchlibrary.com
Kinetics First-order scholarsresearchlibrary.com

This table illustrates optimized conditions from a study on a structurally related disperse dye, providing insights into potential parameters for C.I. Disperse Red 116.

Biodegradation utilizes microorganisms like bacteria and fungi to break down dye molecules. This process can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

The initial step in the biodegradation of azo dyes is typically the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, a process facilitated by enzymes like azoreductase. nih.govmdpi.com This cleavage results in the formation of aromatic amines, which may be further degraded under aerobic conditions. nih.govscbt.com Fungi, particularly white-rot and brown-rot fungi, are also effective in degrading disperse dyes through the action of extracellular enzymes. biotechnologia-journal.orgresearchgate.net For example, a study on the azo dye Disperse Red 1 showed a maximum biodegradation of 49.77% by the fungus Aspergillus niger. ascelibrary.org Another study on Disperse Red 13 demonstrated that its reduction and oxidation products, which mimic hepatic biotransformation, include compounds like 2-chloro-4-nitro-benzamine and 4-nitro-benzamine. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic pollutants from water. rsc.org These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize the dye molecules. Common AOPs include Fenton's reagent (Fe²⁺ + H₂O₂) and ozonation. mdpi.comrsc.org

The Fenton process has been shown to be effective in degrading dyes like Disperse Red 1. glpbio.com In this process, ferrous ions (Fe²⁺) catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. The efficiency of AOPs can be influenced by factors such as pH, temperature, and the concentration of the reagents. For instance, the degradation of Disperse Blue 3 was optimized using a UV-LED/FeTiO3 activated persulfate system. bibliotekanauki.pl

Adsorption-Based Removal Technologies from Aqueous Systems

Adsorption is a widely used, cost-effective, and efficient method for removing dyes from wastewater. rsc.orgdocsdrive.com It involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). docsdrive.com

A variety of materials have been investigated as adsorbents for dye removal, including activated carbon, clays, agricultural waste, and synthetic polymers. rsc.orgmdpi.combiointerfaceresearch.com Activated carbon is a popular choice due to its high surface area and porosity, but its cost can be a limitation. rsc.orgbiointerfaceresearch.com This has led to research into low-cost alternatives derived from agricultural biomass such as bagasse, rice husk, and fruit waste. biointerfaceresearch.comresearchgate.net

The effectiveness of an adsorbent depends on several factors, including pH, temperature, contact time, and initial dye concentration. iwaponline.comkarolinum.cz For example, a study on the removal of Disperse Red 60 using Alcea rosea root mucilage as a natural coagulant found optimal conditions at a pH of 11, a temperature of 60°C, and a contact time of 15 minutes, achieving 86% removal. nih.gov Another study on an insoluble disperse red dye using commercial activated carbon found that the process followed physical adsorption. researchgate.net

Table 2: Comparison of Adsorbents for Disperse Dye Removal

AdsorbentTarget DyeRemoval EfficiencyOptimal Conditions
Alcea rosea root mucilageDisperse Red 6086% nih.govpH 11, 60°C, 15 min contact time nih.gov
Commercial Activated CarbonInsoluble Disperse Red Dye-Follows physical adsorption mechanism researchgate.net
Iron Hydroxide Flocs (Electrocoagulation)Disperse Yellow 5694.67% researchgate.netpH 6, 43.4 A m⁻² current density researchgate.netdeswater.com

This table provides a summary of different adsorbent materials and their effectiveness in removing disperse dyes under optimized conditions.

The interaction between the dye and the adsorbent can be characterized by adsorption isotherms and kinetic models. Isotherm models, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the liquid and solid phases. ijcce.ac.irunlp.edu.ar The Langmuir model often suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. mdpi.comijcce.ac.ir

Kinetic models, like the pseudo-first-order and pseudo-second-order models, provide insights into the rate of adsorption. The pseudo-second-order model, which often fits the adsorption of disperse dyes, suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. ascelibrary.orgdeswater.com The intra-particle diffusion model can help determine if pore diffusion is the rate-controlling step. mdpi.comresearchgate.net

The mechanism of adsorption can involve various interactions, including electrostatic attraction, hydrogen bonding, and π-π stacking interactions. rsc.orgdeswater.com For instance, the adsorption of anionic dyes onto chitosan-based adsorbents is often driven by electrostatic attraction between the protonated amino groups of chitosan (B1678972) and the anionic dye molecules. deswater.com

Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to break down complex organic pollutants. ijcce.ac.irijcce.ac.ir These processes have shown significant promise in the decolorization and mineralization of textile dyes like C.I. Disperse Red 116, converting them into less harmful or completely benign substances such as carbon dioxide and water. ijcce.ac.irijcce.ac.irmdpi.com AOPs can be broadly categorized into photochemical and non-photochemical methods. ijcce.ac.ir

Photocatalytic Degradation Studies (e.g., using semiconductor catalysts)

Photocatalytic degradation is an AOP that utilizes semiconductor catalysts, such as titanium dioxide (TiO2) and cerium ferrite (B1171679) (CeFeO3), which, upon irradiation with light of appropriate wavelength, generate electron-hole pairs. scholarsresearchlibrary.com These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals that can effectively degrade dye molecules.

Research has demonstrated the effectiveness of photocatalysis in breaking down disperse dyes. For instance, a study on the photocatalytic degradation of Coralene Dark Red 2B (C.I. Disperse Red 167), an azo dye, using a CeFeO3 photocatalyst showed significant bleaching of the dye solution. scholarsresearchlibrary.com The study identified the optimal conditions for degradation, including dye concentration, pH, and the amount of photocatalyst. scholarsresearchlibrary.com The degradation kinetics were found to follow a first-order reaction, and the involvement of hydroxyl radicals as the primary oxidizing species was confirmed. scholarsresearchlibrary.com

Table 1: Optimal Conditions for Photocatalytic Degradation of a Disperse Red Dye

ParameterOptimal Value
Dye Concentration 3.0 x 10⁻⁵ M
Amount of Catalyst (CeFeO3) 0.05 g / 100 ml
pH 8

This data is based on a study of C.I. Disperse Red 167, a representative disperse azo dye. scholarsresearchlibrary.com

Electrochemical Treatment Methods for Effluent Remediation

Electrochemical treatment methods, such as electrocoagulation, offer another effective approach for the remediation of textile effluents containing disperse dyes. deswater.comcapes.gov.br Electrocoagulation involves the in-situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically made of aluminum or iron. deswater.com These coagulants then destabilize and aggregate the dye particles, facilitating their removal from the water.

Studies have shown that electrocoagulation can achieve high color removal efficiency for disperse dyes. deswater.comcapes.gov.br The effectiveness of the process is influenced by several operational parameters, including current density, operating time, pH, and the choice of electrode material. deswater.comrsc.org For example, in the treatment of a synthetic effluent containing Disperse Red 1, iron electrodes were found to be superior to aluminum electrodes in terms of color removal efficiency for a given current density. capes.gov.br

The process not only removes color but can also significantly reduce the Chemical Oxygen Demand (COD) of the wastewater. rsc.orgijcce.ac.ir The combination of electrochemical treatment with other processes, like biological treatment, can lead to even more comprehensive effluent remediation. upc.edu

Environmental Persistence and Mobility Assessment in Various Media

The environmental persistence of disperse dyes is a significant concern due to their low water solubility and resistance to biodegradation. scbt.comresearchgate.net Empirical data suggests that under aerobic conditions, azo disperse dyes are not expected to degrade rapidly in water, soil, or sediment. canada.ca

When released into wastewater treatment systems, a significant portion of these dyes is expected to adsorb to sludge rather than remaining in the aqueous phase. canada.ca If released directly into water bodies, it is anticipated that a substantial percentage of these substances will partition to sediment, where they may undergo reductive degradation under anaerobic conditions. canada.ca The low water solubility of disperse dyes generally limits their mobility in aqueous environments. scbt.com

The persistence of these dyes and their potential breakdown products in the environment raises concerns about their long-term ecological impact. Some degradation products of azo dyes, such as aromatic amines, have been identified as potentially mutagenic or carcinogenic, highlighting the importance of complete mineralization during treatment. researchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of dye molecules. These methods are used to determine the electronic structure, which in turn governs the color, reactivity, and stability of the dye.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. mdpi.com For anthraquinone (B42736) dyes, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. uclouvain.be

The process begins with a proposed molecular structure, which is then computationally relaxed to find the lowest energy conformation. kg.ac.rsresearchgate.net A variety of functionals, such as B3LYP and PBE0, are used in conjunction with basis sets like 6-31G(d,p) to achieve reliable geometries. uclouvain.beresearchgate.net Studies on substituted anthraquinones have shown that the choice of functional can influence the predicted geometry, but methods like B3LYP often provide results that are in good agreement with experimental data where available. uclouvain.be

These calculations are not limited to the gas phase; the effect of a solvent can be incorporated using models like the Polarizable Continuum Model (PCM), which is crucial for accurately predicting the dye's behavior in a solution or a polymer matrix. mdpi.com By mapping the energy at various geometries, researchers can construct potential energy surfaces, or energy landscapes, which are vital for understanding molecular flexibility and the barriers to conformational changes.

Table 1: Representative DFT Functionals and Basis Sets for Anthraquinone Dye Geometry Optimization

Functional Basis Set Key Features
B3LYP 6-31G(d,p) A hybrid functional that balances accuracy and computational cost, widely used for organic molecules. uclouvain.beresearchgate.net
PBE0 6-311+G(2d,2p) Another popular hybrid functional, often providing improved accuracy for electronic properties. mdpi.com

This table is interactive and can be sorted by column.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a dye's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the dye's color; a smaller gap generally corresponds to absorption at longer wavelengths (i.e., more red-shifted color). nih.govresearchgate.net

For anthraquinone dyes, the HOMO is often localized on the electron-donating substituents (like amino groups) and the anthraquinone rings, while the LUMO is typically centered on the electron-accepting quinone core with its carbonyl groups. nih.govwhiterose.ac.uk This distribution facilitates an intramolecular charge transfer (ICT) upon excitation, which is the basis for the color of these dyes. nih.govwhiterose.ac.uk

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the dye.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Relates to chemical reactivity and the energy of the lowest electronic transition. researchgate.net
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Represents the resistance to change in electron distribution.

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table is interactive and can be sorted by column.

Studies on various amino-substituted anthraquinones have shown that the nature and position of the substituent groups significantly influence the HOMO and LUMO energy levels and, consequently, the color and reactivity of the dye. nih.gov

Molecular Dynamics Simulations of Dye-Polymer Interactions

While quantum mechanics is excellent for describing the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of many molecules over time. mdpi.comnih.gov This is particularly useful for understanding how a disperse dye like an anthraquinone derivative interacts with a polymer such as polyester (B1180765). researchgate.net

MD simulations can model the dyeing process at a molecular level. A simulation box is typically constructed containing amorphous polyester chains and dye molecules. mdpi.com By simulating the system at dyeing temperatures, researchers can observe the diffusion of the dye molecules from the surrounding medium into the free volume spaces within the polymer structure. mdpi.comnih.gov

The diffusion coefficient of the dye within the polymer can be calculated from the mean square displacement of the dye molecules over time. These simulations have shown that the size and shape of the dye molecule, as well as the flexibility of the polymer chains, are critical factors governing the rate of diffusion. For instance, smaller, more linear dye molecules tend to diffuse faster through the polymer matrix.

The affinity of a disperse dye for a polymer like polyester is governed by non-covalent intermolecular forces. MD simulations, using force fields such as COMPASS, can calculate the interaction energies between the dye and the polymer. mdpi.com These interactions are primarily van der Waals forces, with potential contributions from hydrogen bonding if the dye and polymer have suitable functional groups.

For anthraquinone dyes interacting with polyester, the main attractive forces are between the aromatic rings of the dye and the polymer. By analyzing the radial distribution functions between different atoms of the dye and polymer, specific interactions can be identified and quantified. This information is crucial for designing dyes with higher affinity and better wash fastness.

Table 3: Illustrative Interaction Energies between a Model Anthraquinone Dye and Polyester from MD Simulations

Interaction Type Energy (kcal/mol) Description
Van der Waals -15 to -25 Dominant attractive force, arising from dispersion and dipole-dipole interactions between the dye and polymer.
Electrostatic -5 to -10 Arises from the interaction of partial charges on the atoms of the dye and polymer.

This table is interactive and can be sorted by column.

Prediction of Spectroscopic Properties from First Principles

One of the most significant applications of computational chemistry in dye research is the prediction of their color, which is determined by their UV-visible absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. tandfonline.comresearchgate.netresearchgate.net

Starting with the DFT-optimized geometry, TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). researchgate.nettandfonline.com The accuracy of the prediction is highly dependent on the chosen functional and the inclusion of solvent effects. uclouvain.betandfonline.com For anthraquinone dyes, functionals like PBE0 and B3LYP have been shown to predict λmax with a mean absolute error of less than 20 nm, which is often sufficient for practical purposes. researchgate.net

These calculations not only predict the color but also provide insight into the nature of the electronic transitions. For most anthraquinone dyes, the visible absorption band is due to a π → π* transition with significant intramolecular charge transfer character, from the electron-donating groups to the anthraquinone core. nih.govwhiterose.ac.uk This detailed understanding allows for the rational design of new dyes with specific, targeted colors. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Performance Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the performance characteristics of chemical compounds based on their molecular structure. For C.I. Disperse Red 116, a monoazo disperse dye, QSPR models can be developed to correlate its structural features with key performance indicators in textile applications, such as color strength, fastness properties (e.g., light, wash, and sublimation fastness), and dyeing efficiency on polyester substrates. These predictive models are invaluable in the rational design of new dyes with enhanced performance profiles, reducing the need for extensive experimental synthesis and testing.

The fundamental principle of QSPR is that the molecular structure of a compound, in this case, C.I. Disperse Red 116, contains the necessary information to determine its macroscopic properties. By quantifying the structural attributes through molecular descriptors, statistical models can be constructed to establish a mathematical relationship between these descriptors and the observed properties.

Molecular Descriptors in QSPR for Disperse Dyes

A wide array of molecular descriptors can be calculated for C.I. Disperse Red 116 to build a robust QSPR model. These descriptors are categorized based on the information they encode about the molecule:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.

Topological Descriptors: These describe the connectivity of atoms within the molecule, reflecting its size and shape.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the dye molecule. Key examples include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the electron-accepting ability of the molecule.

HOMO-LUMO Gap: An indicator of the molecule's stability and color.

Dipole Moment: Influences the dye's interaction with the fiber and its aggregation behavior.

Geometric Descriptors: These describe the three-dimensional arrangement of the atoms in the molecule, including molecular surface area and volume, which are crucial for understanding dye-fiber interactions.

Hydrophobicity Descriptors: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is critical for disperse dyes as it influences their solubility in the dyebath and affinity for hydrophobic fibers like polyester.

Building and Validating the QSPR Model

The development of a QSPR model for performance prediction of C.I. Disperse Red 116 and structurally similar dyes typically involves the following steps:

Data Set Collection: A dataset of disperse dyes with known performance properties is compiled. This would ideally include C.I. Disperse Red 116 and a series of its analogs with variations in substituents.

Molecular Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each dye in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a model that correlates a subset of the most relevant descriptors with the target property.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques to ensure its reliability and robustness.

Predicting Performance Characteristics of C.I. Disperse Red 116

Through QSPR modeling, it is possible to predict various performance aspects of C.I. Disperse Red 116:

Color Strength (K/S): The color strength of a dye on a substrate is influenced by its molar extinction coefficient and its uptake by the fiber. QSPR models can correlate electronic descriptors (like the HOMO-LUMO gap) and hydrophobicity with the resulting color yield.

Fastness Properties:

Light Fastness: The resistance of the dyed fabric to fading upon exposure to light can be predicted using quantum chemical descriptors that indicate the dye's susceptibility to photo-oxidation or photo-reduction. ifatcc.org

Wash Fastness: This property is largely dependent on the dye's affinity for the fiber and its low solubility in water. ifatcc.org Hydrophobicity (logP) and descriptors related to the dye's ability to form intermolecular interactions with the polyester fiber are key predictors. ifatcc.org

Sublimation Fastness: The resistance of the dye to vaporize from the fiber at high temperatures is critical, especially for polyester which is often heat-set. Molecular size, shape, and intermolecular forces are important descriptors for predicting sublimation fastness.

Illustrative Research Findings for Azo Disperse Dyes

The following interactive data table illustrates a hypothetical QSPR model for predicting the wash fastness of a series of azo disperse dyes, including a compound structurally related to C.I. Disperse Red 116.

DyeMolecular Weight ( g/mol )logPHOMO Energy (eV)Predicted Wash Fastness (1-5 scale)
Dye 1350.33.8-6.24.2
Dye 2364.44.1-6.34.5
Dye 3378.44.4-6.14.8
Dye 4392.54.7-6.44.9
C.I. Disperse Red 116 Analog 380.4 4.2 -6.25 4.6

This table demonstrates how a combination of constitutional (Molecular Weight), hydrophobicity (logP), and quantum chemical (HOMO Energy) descriptors can be used to predict a key performance property like wash fastness. In this hypothetical model, higher logP values and specific HOMO energy ranges are correlated with better wash fastness. Such models enable the virtual screening of new dye structures and the targeted synthesis of compounds with desired performance characteristics.

Q & A

Q. What mechanistic insights can be gained from studying the redox behavior of C.I. Disperse Red 116 in electrochemical degradation studies?

  • Methodological Answer : Use cyclic voltammetry to identify redox potentials and reaction intermediates. Couple with EPR spectroscopy to detect free radicals formed during degradation. Validate pathways using DFT calculations to model electron transfer processes .

Tables for Key Comparisons

Property C.I. Disperse Red 116 C.I. Disperse Red 356 Test Method
Wash Fastness (Grade) 4–53–4ISO 105-C06
Photostability (ΔE)*2.8 ± 0.34.1 ± 0.5AATCC 16-2014
Thermal Decomposition (°C) 290265TGA (10°C/min, N₂)

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